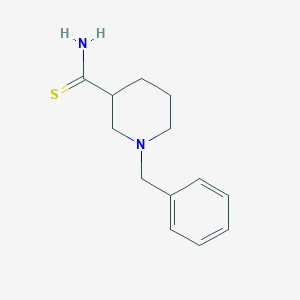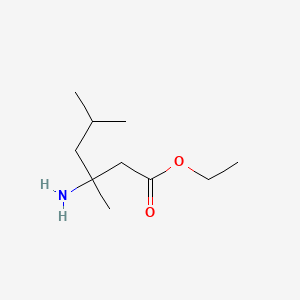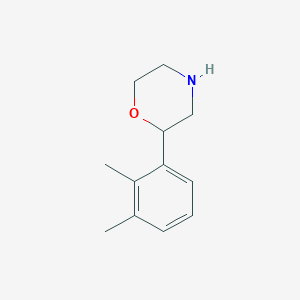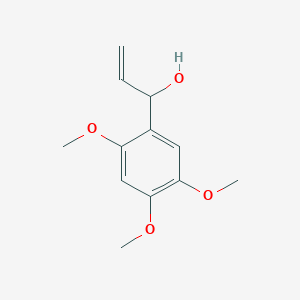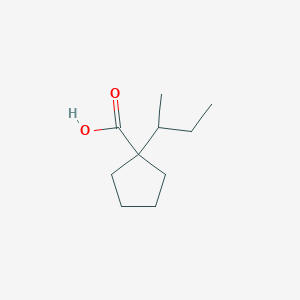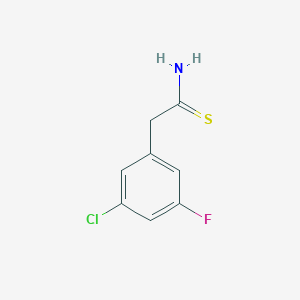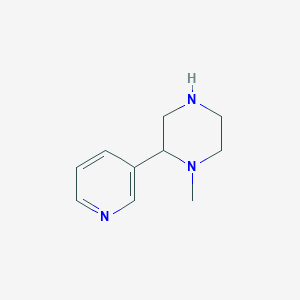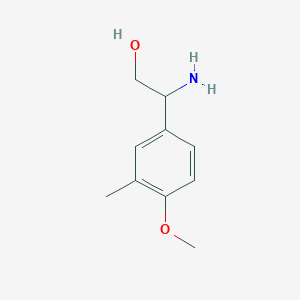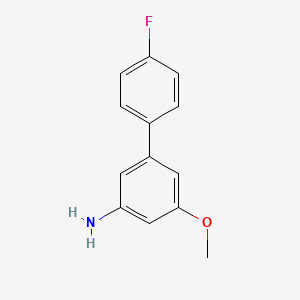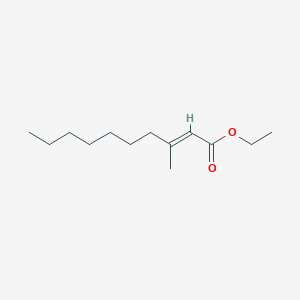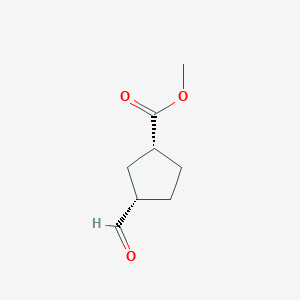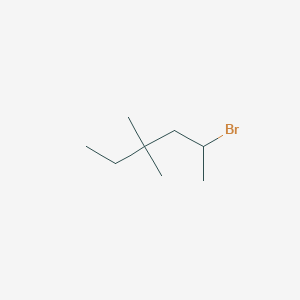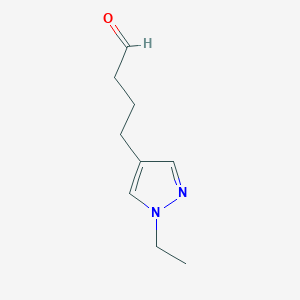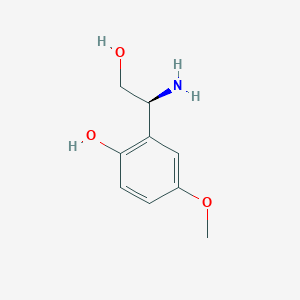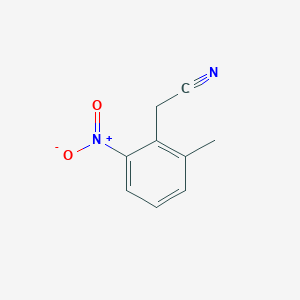
2-(2-Methyl-6-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-6-nitrophenyl)acetonitrile: is an organic compound with the molecular formula C9H8N2O2 . It is a nitrile derivative of a substituted benzene ring, characterized by the presence of a methyl group and a nitro group on the benzene ring, along with an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetonitrile typically involves the nitration of 2-methylphenylacetonitrile. The nitration process introduces a nitro group at the ortho position relative to the methyl group on the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Hydrolysis using aqueous acid or base to convert the nitrile group to a carboxylic acid or amide.
Major Products Formed
Reduction: 2-(2-Methyl-6-aminophenyl)acetonitrile.
Substitution: 2-(2-Methyl-6-nitrophenyl)acetamide or 2-(2-Methyl-6-nitrophenyl)acetic acid.
Scientific Research Applications
2-(2-Methyl-6-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetonitrile and its derivatives depends on the specific application and the target molecule. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, DNA, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenyl)acetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Nitrophenyl)acetonitrile: Lacks the methyl group, which can influence the compound’s reactivity and biological activity.
2-(4-Methyl-6-nitrophenyl)acetonitrile: The position of the methyl group is different, which can affect the compound’s chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical transformations and biological activities .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(2-methyl-6-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-7-3-2-4-9(11(12)13)8(7)5-6-10/h2-4H,5H2,1H3 |
InChI Key |
SWIQAASPIKSGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


